molecular formula C16H12ClFN2OS B2910502 3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422526-95-2

3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2910502
CAS No.: 422526-95-2
M. Wt: 334.79
InChI Key: XJOYSGHFWIIJLH-UHFFFAOYSA-N
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Description

3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core, substituted with a 4-chlorophenyl group, a fluorine atom, and a sulfanylidene group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-amino-4-chlorobenzophenone and 2-fluorobenzoyl chloride.

    Formation of Quinazolinone Core: The 2-amino-4-chlorobenzophenone undergoes cyclization with 2-fluorobenzoyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the quinazolinone core.

    Introduction of Sulfanylidene Group: The quinazolinone intermediate is then treated with a sulfurizing agent, such as Lawesson’s reagent, to introduce the sulfanylidene group at the 2-position.

    Final Product: The final product, this compound, is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the sulfanylidene group, forming the corresponding thiol or thioether, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid (AcOH) as solvent.

    Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethylformamide, DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. Additionally, it may interact with proteases, leading to the inhibition of protein degradation processes.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-fluoroquinazolinone: Lacks the sulfanylidene group and has different biological activity.

    6-fluoro-2-sulfanylidenequinazolinone: Similar structure but without the 4-chlorophenyl group.

    2-(4-chlorophenyl)ethylquinazolinone: Lacks the fluorine and sulfanylidene groups.

Uniqueness

3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

422526-95-2

Molecular Formula

C16H12ClFN2OS

Molecular Weight

334.79

IUPAC Name

3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C16H12ClFN2OS/c17-11-3-1-10(2-4-11)7-8-20-15(21)13-9-12(18)5-6-14(13)19-16(20)22/h1-6,9H,7-8H2,(H,19,22)

InChI Key

XJOYSGHFWIIJLH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCN2C(=O)C3=C(C=CC(=C3)F)NC2=S)Cl

solubility

not available

Origin of Product

United States

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